molecular formula C21H21N5O B5309544 2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile

2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile

Cat. No. B5309544
M. Wt: 359.4 g/mol
InChI Key: NZMBFGDRMHZPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile, commonly known as MPN, is a small molecule inhibitor that has been extensively studied in scientific research. MPN is a potent inhibitor of several kinases, including JAK2, FLT3, and Aurora A.

Mechanism of Action

The mechanism of action of MPN involves the inhibition of several kinases, including JAK2, FLT3, and Aurora A. JAK2 is a key mediator of cytokine signaling, and its inhibition can lead to decreased inflammation and cell proliferation. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia, and its inhibition can lead to decreased cell proliferation and increased apoptosis. Aurora A is a serine/threonine kinase that is involved in cell division, and its inhibition can lead to mitotic arrest and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPN are complex and vary depending on the specific kinase being inhibited. Inhibition of JAK2 can lead to decreased inflammation and cell proliferation, while inhibition of FLT3 can lead to decreased cell proliferation and increased apoptosis. Inhibition of Aurora A can lead to mitotic arrest and cell death. MPN has also been shown to have effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

MPN has several advantages for lab experiments, including its potent inhibitory effects on several kinases and its ability to be easily synthesized. However, MPN also has several limitations, including its potential off-target effects and the need for further optimization for use in clinical settings.

Future Directions

There are several future directions for the study of MPN. One potential direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the study of MPN in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the study of MPN in other diseases, such as autoimmune diseases, may provide new insights into its potential therapeutic effects.

Synthesis Methods

The synthesis of MPN is a multistep process that involves the reaction of several chemical intermediates. The first step in the synthesis is the reaction of 2-amino-4-chloro-6-(1H-pyrrol-2-yl)nicotinonitrile with 3-(morpholin-4-ylmethyl)aniline in the presence of a base. This reaction forms the intermediate 2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile, which is then purified and further reacted to form the final product, MPN.

Scientific Research Applications

MPN has been extensively studied in scientific research due to its potent inhibitory effects on several kinases. MPN has been shown to inhibit JAK2, FLT3, and Aurora A, which are all important targets for cancer therapy. MPN has also been studied for its potential therapeutic effects in other diseases, such as inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c22-13-18-17(12-20(25-21(18)23)19-5-2-6-24-19)16-4-1-3-15(11-16)14-26-7-9-27-10-8-26/h1-6,11-12,24H,7-10,14H2,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMBFGDRMHZPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC(=NC(=C3C#N)N)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.